(E)-3-(3-fluoroanilino)-1-(4-methylphenyl)but-2-en-1-one
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Overview
Description
(E)-3-(3-fluoroanilino)-1-(4-methylphenyl)but-2-en-1-one is an organic compound that belongs to the class of enones. Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group. This compound features a fluoroaniline and a methylphenyl group, which may impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-fluoroanilino)-1-(4-methylphenyl)but-2-en-1-one typically involves the following steps:
Aldol Condensation: The initial step may involve an aldol condensation reaction between 3-fluoroaniline and 4-methylbenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide.
Dehydration: The aldol product undergoes dehydration to form the enone structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3-fluoroanilino)-1-(4-methylphenyl)but-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The enone can be oxidized to form diketones or other oxidized products.
Reduction: Reduction of the enone can yield alcohols or alkanes.
Substitution: The fluoroaniline group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Diketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Substituted aniline derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(3-fluoroanilino)-1-(4-methylphenyl)but-2-en-1-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential pharmacological properties. The presence of the fluoroaniline group suggests it could interact with biological targets in a specific manner.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-3-(3-fluoroanilino)-1-(4-methylphenyl)but-2-en-1-one would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The fluoroaniline group could enhance binding affinity to certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(3-chloroanilino)-1-(4-methylphenyl)but-2-en-1-one
- (E)-3-(3-bromoanilino)-1-(4-methylphenyl)but-2-en-1-one
- (E)-3-(3-iodoanilino)-1-(4-methylphenyl)but-2-en-1-one
Uniqueness
The presence of the fluoroaniline group in (E)-3-(3-fluoroanilino)-1-(4-methylphenyl)but-2-en-1-one may impart unique electronic properties, making it distinct from its chloro, bromo, and iodo analogs. This could affect its reactivity and interactions with other molecules.
Properties
IUPAC Name |
(E)-3-(3-fluoroanilino)-1-(4-methylphenyl)but-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO/c1-12-6-8-14(9-7-12)17(20)10-13(2)19-16-5-3-4-15(18)11-16/h3-11,19H,1-2H3/b13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INWOQAMNPUJIHK-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=C(C)NC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C(\C)/NC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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